molecular formula C12H20N2O B1277607 2-[2-(Diethylamino)ethoxy]aniline CAS No. 109598-74-5

2-[2-(Diethylamino)ethoxy]aniline

Cat. No.: B1277607
CAS No.: 109598-74-5
M. Wt: 208.3 g/mol
InChI Key: VILFREPJMKUFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Diethylamino)ethoxy]aniline is an organic compound with the molecular formula C12H20N2O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a diethylamino group attached to an ethoxy group, which is further connected to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Diethylamino)ethoxy]aniline typically involves the reaction of 2-chloroethanol with diethylamine to form 2-(diethylamino)ethanol. This intermediate is then reacted with 2-nitrochlorobenzene under basic conditions to yield 2-[2-(diethylamino)ethoxy]nitrobenzene. Finally, the nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Diethylamino)ethoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Diethylamino)ethoxy]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Diethylamino)ethoxy]aniline involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Dimethylamino)ethoxy]aniline
  • 2-[2-(Diethylamino)ethoxy]ethanol
  • 2-[2-(Diethylamino)ethoxy]phenol

Uniqueness

2-[2-(Diethylamino)ethoxy]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity compared to similar compounds. Additionally, its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13/h5-8H,3-4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILFREPJMKUFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424635
Record name 2-[2-(diethylamino)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109598-74-5
Record name 2-[2-(diethylamino)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Diethylamino)ethoxy]aniline
Reactant of Route 2
2-[2-(Diethylamino)ethoxy]aniline
Reactant of Route 3
Reactant of Route 3
2-[2-(Diethylamino)ethoxy]aniline
Reactant of Route 4
Reactant of Route 4
2-[2-(Diethylamino)ethoxy]aniline
Reactant of Route 5
Reactant of Route 5
2-[2-(Diethylamino)ethoxy]aniline
Reactant of Route 6
Reactant of Route 6
2-[2-(Diethylamino)ethoxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.